molecular formula C18H14N4O4S2 B14087038 5-(2-hydroxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide

5-(2-hydroxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B14087038
M. Wt: 414.5 g/mol
InChI Key: XLZQBPKFXFMASA-UHFFFAOYSA-N
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Description

5-(2-hydroxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole core, a hydroxyphenyl group, and a benzothiazole moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process starts with the preparation of the pyrazole core, followed by the introduction of the hydroxyphenyl and benzothiazole groups. Common reagents used in these reactions include hydrazines, aldehydes, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.

Major Products Formed

Scientific Research Applications

5-(2-hydroxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(2-hydroxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
  • N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide
  • 5-(2-hydroxyphenyl)-N-(1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide

Uniqueness

5-(2-hydroxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H14N4O4S2

Molecular Weight

414.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H14N4O4S2/c1-28(25,26)10-6-7-12-16(8-10)27-18(19-12)20-17(24)14-9-13(21-22-14)11-4-2-3-5-15(11)23/h2-9,23H,1H3,(H,21,22)(H,19,20,24)

InChI Key

XLZQBPKFXFMASA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NN3)C4=CC=CC=C4O

Origin of Product

United States

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